1-Benzylazocan-5-one

Lipophilicity Partition coefficient CNS drug design

1-Benzylazocan-5-one (CAS: 16853-08-0) is an N-benzyl-substituted eight-membered cyclic ketone (azocan-5-one). It belongs to the azocanone class of saturated nitrogen heterocycles, which serve as core scaffolds in several bioactive natural products.

Molecular Formula C14H19NO
Molecular Weight 217.31
CAS No. 16853-08-0
Cat. No. B3032417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazocan-5-one
CAS16853-08-0
Molecular FormulaC14H19NO
Molecular Weight217.31
Structural Identifiers
SMILESC1CC(=O)CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
InChIKeyBLVRIFLULZGBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazocan-5-one (CAS 16853-08-0) Procurement-Grade Overview and Chemical Identity


1-Benzylazocan-5-one (CAS: 16853-08-0) is an N-benzyl-substituted eight-membered cyclic ketone (azocan-5-one). It belongs to the azocanone class of saturated nitrogen heterocycles, which serve as core scaffolds in several bioactive natural products . Commercially, this specific member is supplied as a research intermediate with a standard purity specification of 95+% and is characterized by the molecular formula C14H19NO (MW: 217.31 g/mol) . Its structural identity is confirmed by ¹H NMR spectroscopy in deuterated chloroform [1].

Why Substituting 1-Benzylazocan-5-one with Other N-Substituted Azocan-5-ones Risks Uncontrolled Property Shifts


Procurement decisions for azocan-5-one intermediates cannot be based solely on the core scaffold, because the N-substituent exerts a dominant influence on the computed lipophilicity, molecular weight, and the synthetic routes yielding the final compound. For example, exchanging the N-benzyl group for a simple N-ethyl group reduces the calculated XLogP3 by 1.1 log units (from 1.9 to 0.8) and decreases the molecular weight by 62 Da [1][2]. Such shifts in partition coefficient directly alter chromatographic retention times, solubility profiles, and passive membrane permeability, making generic replacement chemically hazardous without specific experimental validation [3]. The presence of the benzyl group also introduces a distinct ¹H NMR signature (δ 7.21–7.33 ppm aromatic protons) that serves as a critical quality control (QC) milestone, which is absent in alkyl-substituted analogs [3].

Quantitative Differentiation Guide: 1-Benzylazocan-5-one Against Closest Azocan-5-one Analogs


Calculator LogP (XLogP3) Comparison: 1-Benzylazocan-5-one vs. 1-Ethylazocan-5-one

The computed XLogP3 for 1-benzylazocan-5-one is 1.9, which is 1.1 log units higher than the value of 0.8 calculated for the closely related 1-ethylazocan-5-one [1][2]. An experimental LogP of 2.57 from a supplier database further corroborates the higher lipophilicity of the benzyl derivative [3]. This difference predicts a significantly higher retention time in reversed-phase HPLC and suggests altered passive membrane permeability.

Lipophilicity Partition coefficient CNS drug design

Molecular Weight and Heavy Atom Count: 1-Benzylazocan-5-one vs. 1-Ethylazocan-5-one

1-Benzylazocan-5-one has a molecular weight of 217.31 g/mol, which is 62.07 g/mol heavier than 1-ethylazocan-5-one (155.24 g/mol) [1][2]. The heavy atom count is 16 for the benzyl derivative and 11 for the ethyl derivative, reflecting the additional aromatic ring carbons. This difference also results in the benzyl compound having 2 rotatable bonds compared to the single rotatable bond in the ethyl analog [1][2].

Molecular weight Heavy atom count Formulation

Commercial Purity Benchmark: 1-Benzylazocan-5-one Min. 95+% Specification

A primary commercial supplier lists 1-benzylazocan-5-one with a minimum purity specification of 95+%, suitable for use as a synthetic intermediate without further purification . This is corroborated by the specification details in the Molcore catalog, which describes the compound as meeting ISO certification standards for pharmaceutical R&D . No comparable minimum purity specification is publicly available for 1-ethylazocan-5-one from the same supplier databases, indicating a less standardized procurement landscape for the alkyl analog.

Purity specification QC benchmark Procurement standard

Optimal Scientific Procurement and Application Scenarios for 1-Benzylazocan-5-one


Medicinal Chemistry Lead Optimization Against Muscarinic Receptors

Based on its verified use as an intermediate in Vertex Pharmaceuticals' muscarinic receptor modulator patent (US 8,367,691 B2), 1-benzylazocan-5-one is empirically validated for constructing spirocyclic piperidine libraries targeting M1-M5 receptors [1]. The benzyl-substituted eight-membered ring provides a distinct conformational profile compared to smaller-ring piperidine analogs, making it a logical procurement choice for labs specifically focused on muscarinic receptor-related disease models.

Chromatographic Method Development Requiring a Defined High-LogP Heterocycle

The experimentally measured LogP of 2.57 [2] and the distinct aromatic proton signature in ¹H NMR (δ 7.21–7.33 ppm) make 1-benzylazocan-5-one an excellent retention time marker for reversed-phase HPLC method development targeting moderately lipophilic basic compounds. Its procurement is advisable when calibrating systems for compounds predicted to have LogD values between 1.5 and 3.0, a range where the 1-ethyl analog (XLogP3 0.8) would elute too early to serve as a suitable standard.

Synthetic Methodology Studies on Eight-Membered Lactam Ring Closure Efficiency

The synthesis of 1-benzylazocan-5-one via Dieckmann condensation of diethyl 4,4'-(benzylazanediyl)dibutanoate has been demonstrated at gram scale, with the potential for batch parallelization (18 batches combined for column purification) [1]. This validates the compound's scalability for methodology researchers focusing on ring-closing metathesis versus Dieckmann routes for eight-membered nitrogen heterocycles, making it a preferred substrate over N-Boc-azocan-5-one when a UV-active benzyl handle is required for TLC monitoring.

Standardized Stock Solution Preparation for Biological Screening Libraries

With a reproducible commercial purity benchmark of 95+% , 1-benzylazocan-5-one provides a reliable mole-to-mass conversion for preparing 10–100 mM stock solutions in DMSO. Its room-temperature, desiccated storage condition (non-hazardous for transport) further simplifies compound management workflows, offering a lower infrastructure burden for procurement managers compared to azocan-5-one derivatives that may require cold-chain shipping or special handling.

Quote Request

Request a Quote for 1-Benzylazocan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.